

Spectroscopic Profile of 2-Ethyl-3-methylbut-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-3-methylbut-1-ene**

Cat. No.: **B13780073**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-3-methylbut-1-ene** (CAS No: 7357-93-9, Molecular Formula: C₇H₁₄).^{[1][2][3]} This document is intended to serve as a core reference for researchers and professionals involved in chemical analysis, synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **2-Ethyl-3-methylbut-1-ene**.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **2-Ethyl-3-methylbut-1-ene** dissolved in deuteriochloroform (CDCl₃) exhibits distinct signals corresponding to the seven carbon atoms in the molecule.^[4] The chemical shifts provide insight into the electronic environment of each carbon atom.

Carbon Atom	Chemical Shift (δ) in ppm
C1 (=CH ₂)	107.8
C2 (C=)	152.1
C3 (-CH)	36.4
C4 (-CH ₃ of isopropyl)	21.5
C5 (-CH ₂ - of ethyl)	24.9
C6 (-CH ₃ of ethyl)	13.2
C7 (-CH ₃ of isopropyl)	21.5

Data sourced from P.A. Couperus, A.D.H. Clague, J.P.C.M. van Dongen, Org. Magn. Reson., 8, 426 (1976) as referenced by SpectraBase.[\[4\]](#)

¹H NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in the public domain, a predicted spectrum is provided below. This prediction is based on computational models and serves as a reliable estimate for the expected chemical shifts and coupling patterns.

Proton(s)	Predicted Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H1 (=CH ₂)	4.7 - 4.8	Doublet of Doublets	gem \approx 1.5, allyl \approx 1.0
H3 (-CH)	2.2 - 2.3	Multiplet	
H4 (-CH ₃ of isopropyl)	0.9 - 1.0	Doublet	\approx 7.0
H5 (-CH ₂ - of ethyl)	2.0 - 2.1	Quartet	\approx 7.5
H6 (-CH ₃ of ethyl)	1.0 - 1.1	Triplet	\approx 7.5

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **2-Ethyl-3-methylbut-1-ene** is characterized by a molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the

molecule's structure. The data presented is sourced from the NIST WebBook.[\[5\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
98	15	$[\text{C}_7\text{H}_{14}]^+$ (Molecular Ion)
83	35	$[\text{C}_6\text{H}_{11}]^+$
69	100 (Base Peak)	$[\text{C}_5\text{H}_9]^+$
55	85	$[\text{C}_4\text{H}_7]^+$
41	70	$[\text{C}_3\text{H}_5]^+$

Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of **2-Ethyl-3-methylbut-1-ene** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data is sourced from the NIST/EPA Gas-Phase Infrared Database.[\[6\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode
~3080	=C-H Stretch
~2960	C-H Stretch (Alkyl)
~1645	C=C Stretch
~1460	C-H Bend (Alkyl)
~890	=C-H Bend (Out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Ethyl-3-methylbut-1-ene**.

Materials:

- **2-Ethyl-3-methylbut-1-ene** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)
- Pasteur pipette
- Glass wool
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2-Ethyl-3-methylbut-1-ene** sample into a clean, dry vial.
 - Add approximately 0.7 mL of CDCl_3 to the vial.
 - Gently vortex the vial to ensure the sample is fully dissolved.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
 - Cap the NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize its homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).

- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using standard parameters (e.g., 16 scans, 2-second acquisition time, 1-second relaxation delay).
 - For ^{13}C NMR, acquire the spectrum using proton decoupling (e.g., 128 scans, 1-second acquisition time, 2-second relaxation delay).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **2-Ethyl-3-methylbut-1-ene**.

Materials:

- **2-Ethyl-3-methylbut-1-ene** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Helium carrier gas

Procedure:

- Sample Introduction:
 - Inject a small volume (e.g., 1 μL) of a dilute solution of **2-Ethyl-3-methylbut-1-ene** in a volatile solvent (e.g., hexane) into the GC.
- Gas Chromatography:

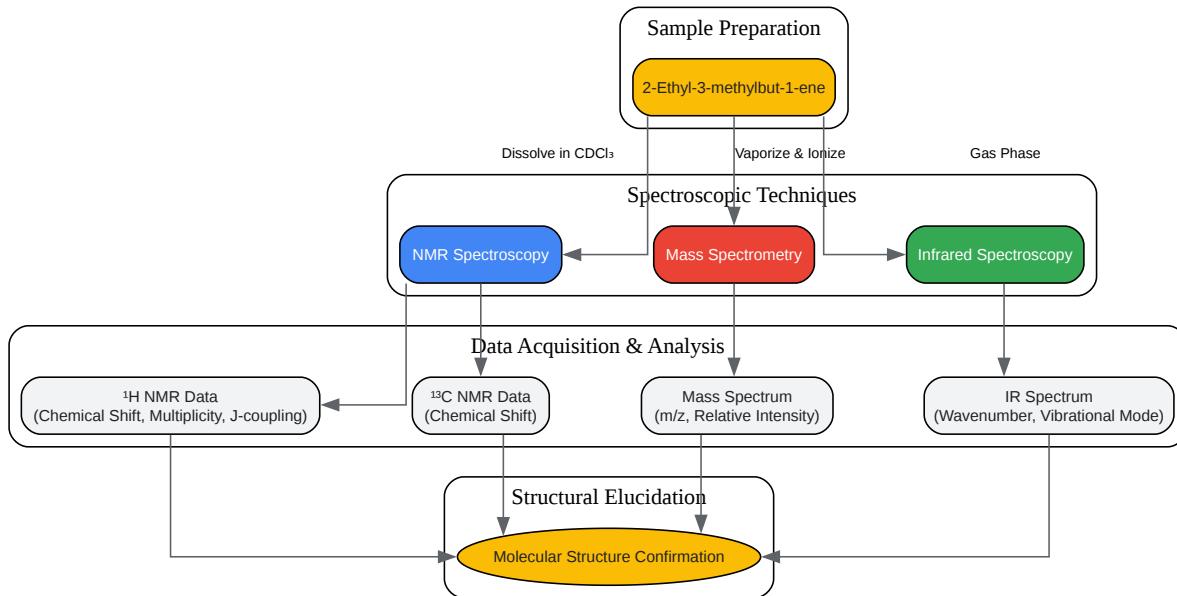
- Use a suitable capillary column (e.g., non-polar) to separate the analyte from the solvent and any impurities.
- Program the oven temperature to ensure elution of the compound.
- Ionization and Mass Analysis:
 - The eluent from the GC is introduced into the ion source of the mass spectrometer.
 - The sample is ionized using a standard electron energy of 70 eV.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
- Detection and Data Processing:
 - The detector records the abundance of each ion.
 - The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of **2-Ethyl-3-methylbut-1-ene**.

Materials:

- **2-Ethyl-3-methylbut-1-ene** sample
- Gas cell for IR spectrometer
- Fourier Transform Infrared (FTIR) spectrometer


Procedure:

- Sample Preparation:
 - Introduce a small amount of **2-Ethyl-3-methylbut-1-ene** into an evacuated gas cell. The pressure should be controlled to obtain an optimal spectrum without peak saturation.

- Data Acquisition:
 - Place the gas cell in the sample compartment of the FTIR spectrometer.
 - Acquire a background spectrum of the empty gas cell.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Ethyl-3-methylbut-1-ene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Ethyl-3-methylbut-1-ene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 6. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-3-methylbut-1-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13780073#2-ethyl-3-methylbut-1-ene-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com